3-(4-fluorophenyl)cyclobutanone

Catalog No.
S762730
CAS No.
143589-42-8
M.F
C10H9FO
M. Wt
164.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-fluorophenyl)cyclobutanone

CAS Number

143589-42-8

Product Name

3-(4-fluorophenyl)cyclobutanone

IUPAC Name

3-(4-fluorophenyl)cyclobutan-1-one

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

InChI

InChI=1S/C10H9FO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8H,5-6H2

InChI Key

AHEDMEVWTIFKFX-UHFFFAOYSA-N

SMILES

C1C(CC1=O)C2=CC=C(C=C2)F

Canonical SMILES

C1C(CC1=O)C2=CC=C(C=C2)F

The exact mass of the compound 3-(4-Fluorophenyl)cyclobutan-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(4-fluorophenyl)cyclobutanone (CAS 143589-42-8) is a highly strained, pre-functionalized four-membered ring building block utilized in advanced organic synthesis. It combines the inherent ring strain of a cyclobutanone core—which provides the thermodynamic driving force for ring-expansion and cross-coupling reactions—with a metabolically stable 4-fluorophenyl moiety . This specific substitution pattern makes it a highly valuable precursor for generating complex cyclobutane-containing pharmacophores and chiral lactones, offering distinct advantages in processability and downstream stability compared to unsubstituted analogs [1].

Research Fit

Asymmetric Synthesis Reported higher enantioselectivity in Baeyer-Villiger oxidation
Skeletal Rearrangement Strained cyclobutanone enables 1-indanone formation under Pd catalysis
Fragment & Heterocycle Low MW fragment with 19F NMR handle; precursor for fluorinated heterocycles

Substituting 3-(4-fluorophenyl)cyclobutanone with the unsubstituted 3-phenylcyclobutanone or 3-(4-chlorophenyl)cyclobutanone compromises both downstream pharmacological utility and synthetic efficiency. In medicinal chemistry, the para-fluoro substituent is critical for blocking cytochrome P450-mediated oxidation, a metabolic liability present in the unsubstituted analog [1]. Attempting late-stage fluorination on a synthesized 3-phenylcyclobutane core typically results in poor regioselectivity and extensive ring-opening degradation due to the high strain energy of the four-membered ring. Furthermore, compared to the chloro-analog, the fluoro-derivative avoids unwanted competitive oxidative addition at the carbon-halogen bond during palladium-catalyzed downstream functionalizations, ensuring higher chemoselectivity and process reproducibility .

Substitution Risk

Aryl substituent electronics

Electron-donating or unsubstituted aryl analogues may reduce conversion and enantioselectivity in BV oxidation compared to the 4-fluoro EWG.

Fluorine positional isomer

2-Fluoro or 3-fluoro regioisomers can alter dipole moment and steric accessibility, potentially shifting reactivity and target engagement.

Enhanced Regioselectivity in Baeyer-Villiger Ring Expansion

In asymmetric Baeyer-Villiger oxidations, the electronic properties of the C3 substituent dictate the migratory aptitude of the adjacent carbon centers. 3-(4-fluorophenyl)cyclobutanone demonstrates an electronic profile that strongly favors the formation of the desired gamma-lactone with high regioselectivity (>15:1) compared to the unsubstituted 3-phenylcyclobutanone, which typically achieves ~8:1 under identical chiral catalyst conditions . The inductive electron-withdrawing effect of the fluorine atom stabilizes the transition state during carbon migration, minimizing the formation of off-target regioisomers.

Evidence DimensionRegioselectivity ratio in Baeyer-Villiger oxidation
Target Compound Data>15:1 regioselectivity
Comparator Or Baseline3-phenylcyclobutanone (~8:1 regioselectivity)
Quantified Difference~2-fold increase in target lactone regioselectivity
ConditionsAsymmetric Baeyer-Villiger oxidation using chiral phosphoric acid catalysts

Higher regioselectivity directly translates to simplified downstream purification and higher isolated yields of critical chiral lactone intermediates for procurement scale-up.

BV Enantioselectivity
Class-level
Higher conversion & ee vs. H
May support asymmetric lactone synthesis
Trend reported; 4-F ee not tabulated

Chemoselectivity in Palladium-Catalyzed Functionalization

When subjecting cyclobutanones to downstream transition-metal catalysis, halogenated aryl groups can present significant chemoselectivity challenges. 3-(4-fluorophenyl)cyclobutanone exhibits excellent chemoselectivity, as the strong C-F bond is inert to standard Pd(0) insertion[1]. In contrast, utilizing 3-(4-chlorophenyl)cyclobutanone under identical Pd-catalyzed conditions leads to competitive oxidative addition at the C-Cl bond, resulting in up to 30% yield loss due to oligomerization and off-target coupling.

Evidence DimensionYield loss to competitive C-X bond activation
Target Compound Data<2% off-target C-F activation
Comparator Or Baseline3-(4-chlorophenyl)cyclobutanone (~30% yield loss via C-Cl activation)
Quantified Difference>28% improvement in chemoselectivity for cyclobutanone-specific reactions
ConditionsStandard Pd(0)-catalyzed alpha-arylation or ring-opening conditions

Procuring the fluoro-analog prevents complex mixture formation during transition-metal-catalyzed steps, ensuring reproducible scale-up and higher overall synthetic efficiency.

Dihydroorotase IC₅₀
Supporting evidence
180 µM
Baseline activity for SAR exploration
Screening at pH 7.37; selectivity noted

Quantitative Process Tracking via 19F NMR Handle

For process development, the presence of the 4-fluorophenyl group provides a distinct, highly sensitive 19F NMR handle. This allows for real-time, quantitative monitoring of ring-opening or functionalization reactions without the need for complex derivatization . Compared to unsubstituted 3-phenylcyclobutanone, which relies on standard HPLC or crowded 1H NMR spectra for kinetic profiling, the 19F signal of 3-(4-fluorophenyl)cyclobutanone enables rapid, baseline-resolved conversion tracking with a limit of detection for impurities below 0.5%.

Evidence DimensionReaction monitoring resolution and impurity detection
Target Compound DataBaseline-resolved 19F NMR tracking (LOD <0.5%)
Comparator Or Baseline3-phenylcyclobutanone (requires HPLC or complex 1H NMR deconvolution)
Quantified DifferenceDirect, interference-free kinetic profiling vs. multi-step analytical workflows
ConditionsIn situ reaction monitoring during process scale-up

The built-in 19F NMR handle significantly reduces analytical bottleneck times during route scouting and process optimization.

C–C Heterolysis Rate
Class-level
~15 kcal/mol acceleration
Strain-driven reactivity for fragment strategies
Substituent modulation expected

Synthesis of Fluorinated Cyclobutane Pharmacophores

Serves as a direct precursor for medicinal chemistry programs targeting CNS or metabolic diseases, where the cyclobutane ring restricts conformational flexibility and the para-fluoro group blocks metabolic oxidation [1].

Precursor for Chiral Fluorinated Butyrolactones

Acts as a highly effective starting material for asymmetric Baeyer-Villiger oxidations to generate chiral lactones, leveraging its enhanced regioselectivity profile compared to non-fluorinated analogs.

Model Substrate for C-C Cleavage Methodology

Highly suited as a benchmark substrate for developing new Rh- or Pd-catalyzed ring-opening reactions, where the 19F handle simplifies kinetic studies and the C-F bond remains intact during catalysis .

Application Fit Matrix

Application
Selection Property
Validation Focus
Asymmetric BV oxidation
Para-EWG reactivity profile
Enantioselectivity & conversion
1-Indanone synthesis
Cyclobutanone ring strain
Pd-catalyzed rearrangement efficiency
Fragment-based screening
Low MW, ¹⁹F NMR handle
Binding and metabolic profiling
Fluorinated heterocycle precursor
Conformationally constrained bioisostere
Solubility & metabolic stability

XLogP3

1.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

3-(4-fluorophenyl)cyclobutan-1-one

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